2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide
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Overview
Description
This usually includes the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Scientific Research Applications
Antiviral Drug Discovery
In the realm of antiviral drug discovery, compounds with structural similarities to "2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide" have been explored for their potential to treat various viral infections. For example, De Clercq (2009) discusses the exploration of novel compounds for antiviral therapy, including strategies for the treatment of hemorrhagic fever virus infections and the prophylactic use of specific compounds to prevent HIV infections (De Clercq, 2009).
Synthesis of Fluorinated Heterocyclic Compounds
The synthesis of fluorinated heterocyclic compounds, such as those related to "2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide," has been a focus of research due to their potential pharmacological activities. Shi et al. (1996) report on the use of fluoroacrylic building blocks for the efficient synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, highlighting the versatility of these compounds in drug synthesis (Shi, Wang, & Schlosser, 1996).
Antibacterial and Antifungal Agents
The development of novel antibacterial and antifungal agents is another area where compounds structurally related to "2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide" have shown promise. Helal et al. (2013) synthesized a series of derivatives that exhibited significant antibacterial and antifungal activities, indicating the potential of these compounds in treating microbial infections (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact. It may also include safety precautions for handling and disposal.
Future Directions
This involves speculating on potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or behavior.
Please consult with a professional chemist or a reliable source for accurate information. This is a general guideline and may not apply to all compounds. Also, please note that without specific studies or data on the compound , any analysis would be speculative.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-14(30-19-6-4-3-5-17(19)23)22(28)24-16-9-7-15(8-10-16)18-13-27-20(25-18)11-12-21(26-27)29-2/h3-14H,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJYVWUXWVQPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide |
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